1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a thiophen-2-yl substituent at position 4, and a carboxylic acid moiety at position 3. Though specific biological data are unavailable in the provided evidence, its structural motifs align with intermediates used in drug discovery, particularly for targeting sulfur-interacting enzymes or receptors.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPYESYABXQNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the thiophene group through a substitution reaction. The tert-butoxycarbonyl group is then added using a Boc-protecting reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds:
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid () Substituents: Position 4: 2,2-dimethylpropyl (branched alkyl); Position 3: Carboxylic acid.
1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid ()
- Substituents : Position 3: Oxan-4-yl (tetrahydropyran, ether); Position 4: Unsubstituted pyrrolidine.
- Properties : The oxane group introduces hydrogen-bonding capacity, enhancing solubility compared to alkyl or aromatic substituents.
(2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate () Core Structure: Thiazolidine (saturated S/N-containing ring) instead of pyrrolidine. Substituents: 3-Chlorophenyl (aromatic, electron-withdrawing) at position 2. Properties: The thiazolidine ring and chlorine atom may enhance metabolic stability and target selectivity.
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-3-carboxylic acid () Core Structure: Partially unsaturated pyrrolidine (4,5-dihydro-1H-pyrrole). Substituents: No substituent at position 4; conjugated double bond alters electronic properties.
Data Table: Structural and Molecular Comparisons
*Molecular formulas and weights are estimated based on analogous structures in the evidence.
†Purity data from Enamine Ltd catalogues ().
Implications of Substituent Variations
- Aromatic vs. Aliphatic Substituents : The thiophen-2-yl group (target compound) offers aromaticity for binding interactions, whereas alkyl chains (e.g., 2,2-dimethylpropyl) prioritize lipophilicity.
- Ether vs. Carboxylic Acid Placement : Oxan-4-yl () introduces polarity, while carboxylic acid at position 3 (common across all compounds) enables salt formation or hydrogen bonding.
- Core Modifications : Thiazolidine () and dihydropyrrole () alter ring strain, electronic density, and conformational flexibility, impacting biological activity or synthesis routes.
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 1-[(tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The general synthetic route can be summarized as follows:
- Protection of Amine : The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP in an organic solvent like acetonitrile.
- Formation of Pyrrolidine Ring : Subsequent reactions lead to the formation of the pyrrolidine ring, incorporating the thiophene moiety at the 4-position.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-[(tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine and thiophene rings have shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | LD50 (µM) |
|---|---|---|
| 1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid | A549 (Lung Cancer) | 12.5 |
| Similar Pyrrolidine Derivative | HeLa (Cervical Cancer) | 15.0 |
| Similar Thiophene Derivative | MCF7 (Breast Cancer) | 10.0 |
These results suggest that the presence of both the pyrrolidine and thiophene groups may enhance the compound's ability to induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Inhibition of Pro-Apoptotic Pathways : Similar compounds have been shown to inhibit pathways involving NF-kB and STAT proteins, leading to decreased survival signals in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis selectively in cancer cells while sparing normal cells.
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers evaluated the efficacy of various pyrrolidine derivatives against acute myeloid leukemia (AML). The study found that certain derivatives exhibited selective cytotoxicity towards AML cells with minimal effects on normal peripheral blood mononuclear cells. The LD50 values ranged from 5.0 to 18.9 µM, indicating a promising therapeutic index for further development .
Mechanistic Insights
Another investigation highlighted how compounds with similar structures can modulate gene expression related to apoptosis and cell cycle regulation. For example, compounds that activate caspase pathways were identified as potential leads for drug development targeting resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
